

DA-8031: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378

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Abstract

DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been investigated for the treatment of premature ejaculation.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for **DA-8031**. Additionally, it details the experimental protocols for key biological assays used to characterize its activity, including monoamine transporter binding and serotonin reuptake inhibition assays. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams of its mechanism of action and a representative experimental workflow are also provided to facilitate understanding.

Chemical Structure and Properties

DA-8031, with the IUPAC name 1-(3-(dimethylamino)propyl)-1-(4-methoxyphenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a small molecule with a complex heterocyclic structure. [2] Its chemical formula is C₂₁H₂₄N₂O₂, and it has a molecular weight of 336.4 g/mol. [2]

Property	Value	Reference
IUPAC Name	1-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-3H-2-benzofuran-5-carbonitrile	[2]
Chemical Formula	C ₂₁ H ₂₄ N ₂ O ₂	[2]
Molecular Weight	336.4 g/mol	[2]
PubChem CID	42606390	[2]
CAS Number	1148027-74-0	[2]

Proposed Synthesis of DA-8031

While a detailed, step-by-step synthesis of **DA-8031** is not publicly available, a plausible synthetic route can be proposed based on the well-established synthesis of structurally similar compounds, such as citalopram.[2][3][4] The following scheme outlines a potential multi-step synthesis.

Disclaimer: This proposed synthesis is based on analogous chemical reactions and has not been experimentally verified. Reaction conditions, yields, and purification methods would require optimization.

Proposed Retrosynthetic Analysis:

The synthesis would likely begin with a suitable phthalide derivative, which is then elaborated to introduce the key functional groups of **DA-8031**. The critical steps would involve the introduction of the 4-methoxyphenyl group and the dimethylaminopropyl side chain.

Key Synthetic Steps:

- Grignard reaction: 5-cyanophthalide would be reacted with a Grignard reagent derived from 4-bromoanisole (4-methoxyphenylmagnesium bromide) to introduce the 4-methoxyphenyl group at the 1-position.
- Reduction: The resulting intermediate would be selectively reduced to the corresponding phthalane.

- Alkylation: The phthalane intermediate would then be alkylated with a 3-(dimethylamino)propyl halide (e.g., 3-(dimethylamino)propyl chloride) in the presence of a strong base to introduce the side chain, yielding **DA-8031**.

Biological Activity and Pharmacokinetics

DA-8031 is a high-affinity and selective inhibitor of the serotonin transporter (SERT).[1] Its selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is a key feature of its pharmacological profile.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of **DA-8031**[1]

Target	Binding Affinity (K _i , nM)	Reuptake Inhibition (IC ₅₀)
Serotonin Transporter (SERT)	1.94	6.52 nM (rat brain synaptosomes)
Norepinephrine Transporter (NET)	22,020	30.2 μM (rat brain synaptosomes)
Dopamine Transporter (DAT)	77,679	136.9 μM (rat brain synaptosomes)

Pharmacokinetics:

Pharmacokinetic studies in healthy male subjects have shown that **DA-8031** is rapidly absorbed after oral administration, with a time to maximum concentration (T_{max}) of 2-3 hours.[5] It exhibits a terminal elimination half-life of approximately 17.9–28.7 hours.[5] The systemic exposure to **DA-8031** increases proportionally with doses ranging from 20-80 mg.[5]

Table 2: Pharmacokinetic Parameters of **DA-8031** in Healthy Male Subjects (Single Oral Dose) [5]

Dose	Cmax (ng/mL)	Tmax (hr)	AUC _{0-t} (ng·hr/mL)	t _{1/2} (hr)
5 mg	10.3 ± 2.9	2.0 (1.0-3.0)	168 ± 45.4	17.9 ± 3.4
10 mg	21.1 ± 5.6	2.5 (2.0-4.0)	389 ± 103	20.3 ± 3.1
20 mg	45.9 ± 11.1	3.0 (2.0-4.0)	967 ± 223	22.3 ± 4.2
40 mg	90.5 ± 21.8	3.0 (2.0-6.0)	2210 ± 544	24.1 ± 3.9
60 mg	133 ± 33.2	3.0 (2.0-4.0)	3450 ± 901	25.8 ± 4.5
80 mg	181 ± 45.6	3.0 (2.0-6.0)	4860 ± 1230	28.7 ± 5.6
120 mg	284 ± 71.2	2.5 (2.0-4.0)	7630 ± 1920	27.4 ± 4.8

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Experimental Protocols

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of **DA-8031** for the serotonin, norepinephrine, and dopamine transporters.

Materials:

- Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT)
- Radioligands: [3H]citalopram (for SERT), [3H]nisoxetine (for NET), [3H]GBR12935 (for DAT)
- **DA-8031** solutions at various concentrations
- Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- **Binding Reaction:** In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a fixed concentration, and varying concentrations of **DA-8031**.
- **Incubation:** Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of **DA-8031** that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the potency of **DA-8031** to inhibit the reuptake of serotonin into presynaptic nerve terminals.

Materials:

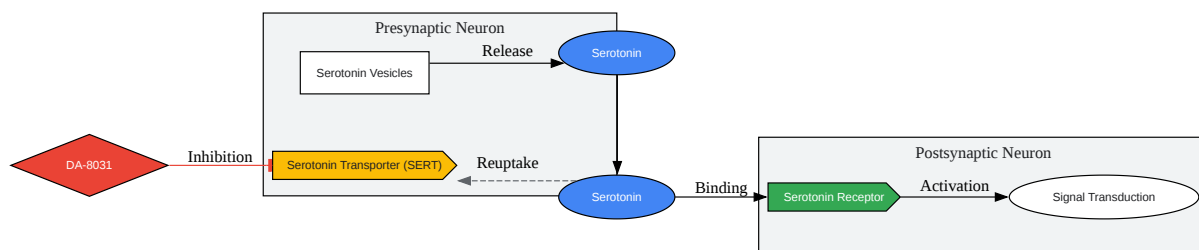
- Rat brain tissue (e.g., whole brain or specific regions like the cortex)
- [³H]Serotonin ([³H]5-HT)
- **DA-8031** solutions at various concentrations
- Krebs-Ringer buffer

- Synaptosome preparation reagents (e.g., sucrose solution)
- Scintillation counter

Procedure:

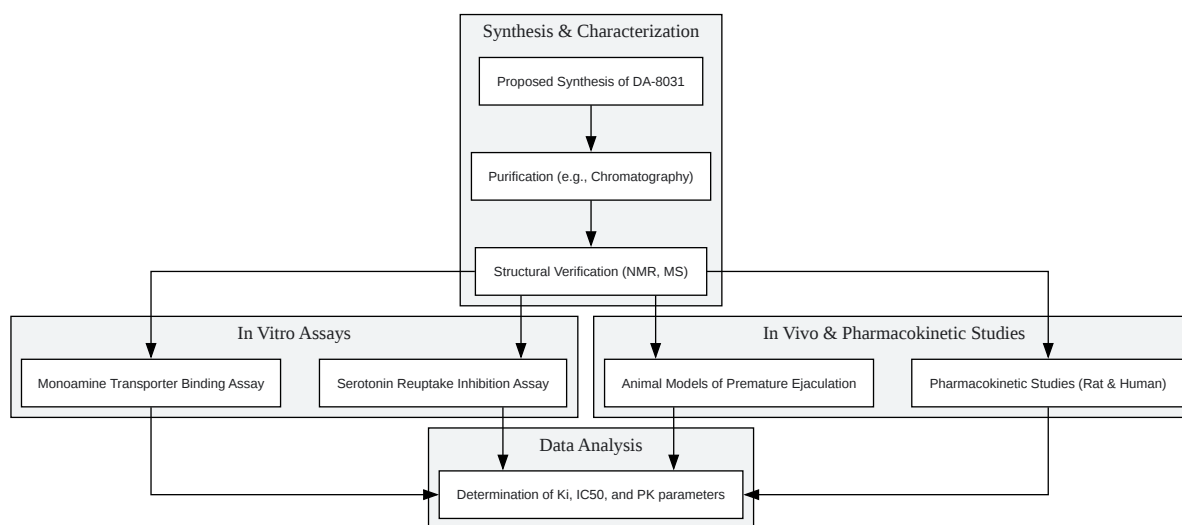
- Synaptosome Preparation: Homogenize rat brain tissue in an isotonic sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.
- Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of **DA-8031** in Krebs-Ringer buffer.
- Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the synaptosome suspension.
- Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.
- Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of **DA-8031** that inhibits 50% of the specific [3H]5-HT uptake (IC50).

Visualizations



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Caption: Mechanism of action of **DA-8031** as a selective serotonin reuptake inhibitor.



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Caption: A representative experimental workflow for the characterization of **DA-8031**.

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